Lipophilicity (XLogP3-AA) Comparison Across Fluoroalkyl Series
The target compound 4-amino-1,1-difluorobutan-2-ol exhibits a computed XLogP3-AA of -0.1, which is intermediate between its non-fluorinated parent 4-aminobutan-2-ol (XLogP = -0.6) and the trifluoromethyl analog (XLogP = +0.1) [1]. This 0.5 log unit increase relative to the non-fluorinated analog corresponds to approximately a 3.2-fold higher octanol-water partition coefficient, enhancing membrane permeability without crossing into the positive logP range associated with higher metabolic clearance and promiscuous target binding [1][2]. By contrast, the -CF3 analog (ΔlogP = +0.7 vs non-fluorinated) may introduce excessive lipophilicity for CNS-targeted or solubility-sensitive applications [1][3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 4-Aminobutan-2-ol (non-fluorinated): XLogP = -0.6; 4-Amino-1,1,1-trifluorobutan-2-ol: XLogP = +0.1; 3-Amino-1,1-difluorobutan-2-ol (positional isomer): XLogP = 0.0 |
| Quantified Difference | ΔXLogP = +0.5 vs non-fluorinated; ΔXLogP = -0.2 vs -CF3 analog; ΔXLogP = -0.1 vs 3-amino positional isomer |
| Conditions | XLogP3-AA algorithm, PubChem computed properties (2025.04.14 release) |
Why This Matters
A 0.5 log unit lipophilicity increase relative to the non-fluorinated scaffold impacts membrane permeability, oral absorption potential, and CNS penetration in drug development, while the -0.2 unit difference from the -CF3 analog may reduce phospholipidosis and CYP inhibition risks associated with high-logP compounds.
- [1] PubChem Compound Summary: CID 89933245 (target), CID 170254 (non-F), CID 11205810 (CF3), CID 47003183 (3-amino isomer). Computed XLogP3-AA values. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Context: logP increases of ~0.5 units can significantly affect ADME profiles). View Source
- [3] Johnson, B. M.; Shu, Y.-Z.; Zhuo, X.; Meanwell, N. A. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. J. Med. Chem. 2020, 63 (12), 6315–6386. View Source
